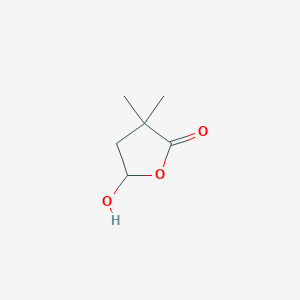

5-Hydroxy-3,3-dimethyloxolan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3,3-dimethyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)3-4(7)9-5(6)8/h4,7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAKDBREDRNPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC1=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617430 | |

| Record name | 5-Hydroxy-3,3-dimethyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19758-36-2 | |

| Record name | 5-Hydroxy-3,3-dimethyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Hydroxy 3,3 Dimethyloxolan 2 One and Analogues

Stereoselective and Enantioselective Synthesis Strategies

The creation of a specific stereoisomer of 5-Hydroxy-3,3-dimethyloxolan-2-one is crucial for its application in pharmaceuticals and other biologically active molecules. This section explores the sophisticated catalytic and substrate-controlled methods employed to achieve high levels of stereoselectivity and enantiomeric purity.

Application of Chiral Catalysis in Lactonization Processes

Chiral catalysts have emerged as powerful tools for the enantioselective synthesis of pantolactone and its derivatives. Both organocatalysts and metal complexes have been successfully employed to induce chirality during the lactonization step.

One prominent strategy involves the direct asymmetric catalysis of glyoxylate (B1226380) and isobutyraldehyde (B47883) using small organic molecules as catalysts. latrobe.edu.au This approach is noted for its operational simplicity, use of readily available starting materials, and mild reaction conditions. latrobe.edu.auresearchgate.net Various chiral proline-derived organocatalysts, in conjunction with additives like Cu(OTf)₂, have been shown to produce chiral 1,3-keto alcohols, which are precursors to the desired lactones, with excellent enantiomeric excess (ee). nih.gov

Manganese complexes featuring chiral ligands have also been utilized for the catalytic site- and stereoselective γ-lactonization of unactivated primary C–H bonds in carboxylic acid substrates. nih.gov For instance, the oxidation of 3,3-dimethylbutanoic acid using a chiral Mn catalyst and hydrogen peroxide can directly lead to the formation of the corresponding γ-lactone. nih.gov

Furthermore, N-heterocyclic carbenes (NHCs) derived from amino acids have proven effective as organocatalysts in the enantioselective oxidative lactonization of aldehydic derivatives, offering a metal-free route to chiral lactones.

| Catalyst Type | Precursors | Key Features | Reference |

| Organocatalyst (e.g., Proline derivatives) | Glyoxylate, Isobutyraldehyde | Step-economy, mild conditions, readily available materials | latrobe.edu.auresearchgate.net |

| Chiral Manganese Complex | 3,3-Dimethylbutanoic Acid | Site- and stereoselective C-H activation | nih.gov |

| N-Heterocyclic Carbene (NHC) | Aldehydic derivatives | Metal-free, high enantiocontrol |

Diastereoselective Approaches in Precursor Preparation

Achieving the desired stereochemistry in the final lactone often relies on the diastereoselective synthesis of its open-chain precursors, typically 2,4-dihydroxy-3,3-dimethylbutanoic acid or a related intermediate. Diastereoselective reductions of keto-acid derivatives are a common strategy.

For example, the asymmetric reduction of ketopantolactone, a precursor to pantolactone, can be achieved with high diastereoselectivity using biocatalytic methods. rsc.org Recombinant reductases, often co-expressed with enzymes for cofactor regeneration, can convert the prochiral ketone into the desired chiral alcohol with high precision. rsc.org

Hydrogenation of tetrasubstituted olefins in precursor molecules using catalysts like Palladium on carbon (Pd/C) has also been shown to proceed with acceptable stereoselectivity, with the outcome being dependent on the diastereomer being hydrogenated.

Optimization of Enantiomeric Excess in Oxolanone Synthesis

Maximizing the enantiomeric excess (ee) is a critical goal in the synthesis of chiral molecules. Several strategies have been developed to enhance the ee in the production of this compound.

Biocatalytic kinetic resolution of racemic pantolactone (DL-PL) is a highly effective method. researchgate.net This involves the use of enzymes, such as D-lactonases, that selectively hydrolyze one enantiomer, leaving the other in high enantiomeric purity. researchgate.net For instance, the kinetic resolution of DL-PL using a novel D-lactonase (TSDL) expressed in Escherichia coli has been systematically investigated to optimize reaction conditions for the production of D-pantoic acid. researchgate.net

In chemical catalysis, the choice of solvent and additives can dramatically influence the enantioselectivity. For instance, in the asymmetric conjugate addition of dialkylzincs, switching from Cu(OTf)₂ in toluene (B28343) to a copper carboxylate in solvents like Et₂O, THF, or EtOAc has been shown to significantly improve the enantioselectivity. nih.gov Similarly, for organocatalyzed aldol (B89426) reactions, the addition of Lewis acids and the use of specific solvent systems like DMSO-H₂O can lead to ee values greater than 99%. nih.gov

| Method | Substrate | Key Optimization Parameters | Achieved Enantiomeric Excess (%) | Reference |

| Biocatalytic Kinetic Resolution | Racemic Pantolactone | Enzyme selection, reaction conditions | >99 | researchgate.net |

| Asymmetric Bioreduction | Ketopantolactone | Whole-cell catalyst, biphasic system, fed-batch feeding | >99 | researchgate.netrsc.org |

| Asymmetric Chemical Catalysis | Varies (e.g., enones) | Catalyst, ligand, solvent, additives | up to 99.1 | nih.gov |

Cyclization Reactions in Oxolanone Formation

The final and often crucial step in the synthesis of this compound is the formation of the five-membered lactone ring. This is typically achieved through intramolecular cyclization of a suitable hydroxy acid precursor.

Acid-Catalyzed Cyclization of 1,2-Diols

While the direct acid-catalyzed cyclization of a simple 1,2-diol to a lactone is not the primary route for this compound, related intramolecular reactions of diols are fundamental in organic synthesis. The formation of the lactone ring in this context is more accurately described as an intramolecular esterification of a hydroxy carboxylic acid, which can be derived from a diol precursor through oxidation. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and the removal of water can be used to drive it towards the formation of the lactone. youtube.com

Lactonization of Beta-Hydroxy Acids and Related Precursors

The most direct and common method for the formation of this compound is the lactonization of its corresponding hydroxy acid precursor, 2,4-dihydroxy-3,3-dimethylbutanoic acid (pantoic acid). This intramolecular esterification is typically acid-catalyzed and is a key step in many synthetic routes. youtube.com

The mechanism involves the protonation of the carboxylic acid group by an acid catalyst, which activates it towards nucleophilic attack by the hydroxyl group at the 4-position. youtube.com This is a classic example of the Fischer-Speier esterification applied in an intramolecular fashion. organic-chemistry.org

A notable application of this principle is seen in the manganese-catalyzed γ-lactonization of 3,3-dimethylbutanoic acid. nih.gov This reaction proceeds via the formation of a hydroxylated intermediate which then undergoes spontaneous or acid-catalyzed cyclization to the γ-lactone. The use of a chiral catalyst in this process can lead to the enantioselective formation of the final product. nih.gov

| Precursor | Reaction Type | Key Conditions | Product |

| 2,4-Dihydroxy-3,3-dimethylbutanoic acid | Intramolecular Esterification (Fischer-Speier) | Acid catalyst, removal of water | This compound |

| 3,3-Dimethylbutanoic Acid | Mn-catalyzed C-H oxidation followed by lactonization | Mn catalyst, H₂O₂ | 4,4-Dimethyloxolan-2-one (a related lactone) |

Derivatization and Scaffold Construction from Related Lactones

The construction of the this compound scaffold and its derivatives often relies on the strategic modification of precursor molecules. Methodologies range from the cyclization of acyclic precursors to the sequential elaboration of the core lactone structure.

Synthesis from Diketone Precursors (e.g., 3,3-dimethyl-2,5-hexanedione (B1198103) for related ketones)

While direct oxidative cyclization of 1,4-diketones to γ-hydroxy lactones is not a standard transformation, 1,4-dicarbonyl compounds serve as crucial intermediates for synthesizing the heterocyclic core found in oxolanones. acs.org A versatile and powerful strategy involves the conversion of a cyclic ketone precursor, which could be conceptually derived from an intramolecular cyclization of a diketone, into a lactone via the Baeyer-Villiger (BV) oxidation. wikipedia.org

The Baeyer-Villiger oxidation is a well-established reaction that transforms a cyclic ketone into the corresponding lactone by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org This reaction can be performed with various reagents, most commonly peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), or more environmentally benign systems such as hydrogen peroxide in conjunction with a Lewis or Brønsted acid catalyst. mdpi.comalfa-chemistry.com The regioselectivity of the oxygen insertion is predictable, governed by the migratory aptitude of the adjacent carbon atoms; more substituted carbons tend to migrate preferentially. organic-chemistry.orgalfa-chemistry.com This predictability is essential for the targeted synthesis of specific lactone isomers.

The general mechanism involves the addition of the peroxyacid to the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by a concerted rearrangement step, which is rate-determining, to yield the final lactone product. wikipedia.org

Table 1: Selected Conditions for Baeyer-Villiger Oxidation of Cyclic Ketones

| Oxidant System | Catalyst | Substrate | Product | Yield | Reference |

| m-CPBA | Sc(OTf)₃ | 3-Substituted Cyclohexanone | γ-Lactone | 96-99% | rsc.org |

| H₂O₂ | Sn-MCM-41 | Cyclohexanone | ε-Caprolactone | 98% | mdpi.com |

| H₂O₂ | [{γ-SiW₁₀O₃₂(H₂O)₂}₂(μ-O)₂]⁴⁻ | 2-Adamantanone | Lactone | 99% | mdpi.com |

| Oxone | None (in water) | Cyclopentanone | δ-Valerolactone | Quantitative | organic-chemistry.org |

This table presents examples of Baeyer-Villiger oxidation conditions applicable to the synthesis of lactones from cyclic ketone precursors.

Sequential Reaction Pathways for Complex Oxolanone Derivatives

The synthesis of complex oxolanone derivatives often requires multi-step sequences that build upon a core γ-butyrolactone structure. These pathways involve a series of reactions that introduce functionality and stereochemical complexity in a controlled manner. nih.gov A key strategy in modern organic synthesis is the use of multicomponent reactions (MCRs), which allow for the construction of complex products by combining three or more reactants in a single operation, thereby increasing efficiency. semnan.ac.irufms.br

Sequential pathways can be designed to elaborate the oxolanone scaffold. For instance, a pre-formed lactone can undergo reactions such as alkylation, halogenation, or condensation to introduce new functional groups. These functionalized intermediates can then be subjected to further transformations, including cyclizations or coupling reactions, to build more intricate molecular frameworks. The stereocontrolled synthesis of 1,4-dicarbonyl compounds, which are direct precursors to γ-lactones, provides a powerful platform for accessing all possible stereoisomers of highly substituted products. nih.gov Subsequent diastereoselective reactions of these dicarbonyls with various nucleophiles can generate a wide array of complex and valuable γ-lactones and related heterocycles. nih.gov

Various synthetic methods have been developed to access substituted γ-butyrolactones, which serve as analogues to the target compound. These include:

Three-component synthesis using aldehydes, ethyl pyruvate, and N-bromosuccinimide, which proceeds through bromination, condensation, and intramolecular cyclization. semnan.ac.ir

Ruthenium-catalyzed oxidative lactonization of diols, which merges C-C bond formation with the cyclization step. nih.gov

Multicomponent reactions involving aldehydes, Meldrum's acid, and sulfoxonium ylides to produce disubstituted γ-butyrolactones. rsc.org

Table 2: Examples of Sequential and Multicomponent Reactions for γ-Butyrolactone Synthesis

| Reaction Type | Key Reactants | Catalyst/Reagent | Key Features | Reference |

| Multicomponent | Aldehyde, Ethyl Pyruvate, N-Bromosuccinimide | None | Aqueous media, short reaction times | semnan.ac.ir |

| Multicomponent | Aldehyde, Meldrum's Acid, Sulfoxonium Ylide | Base | Access to trans-β,γ-disubstituted products | rsc.org |

| Domino Reaction | Allylic Alcohols, CO₂ Radical Anion | Photoredox/HAT Catalysis | Carboxylative cyclization | acs.org |

| Tandem Cyclization | Homoallylic Alcohols | Palladium | Direct conversion to lactone in one step | organic-chemistry.org |

This table summarizes modern synthetic pathways for constructing complex γ-butyrolactone derivatives, highlighting the diversity of available methodologies.

Process Optimization for Synthetic Scalability in Research Settings

Transitioning a synthetic route from a small-scale discovery setting to a larger, research-scale production (e.g., gram-scale) necessitates rigorous process optimization. The goal is to enhance efficiency, safety, cost-effectiveness, and environmental sustainability while maintaining product quality. Key areas for optimization include the choice of reagents, catalyst systems, reaction conditions, and purification methods.

A critical aspect of scalability is the move away from hazardous or expensive reagents. For instance, in Baeyer-Villiger oxidations, replacing traditional peroxyacids with cheaper and safer oxidants like hydrogen peroxide or even molecular oxygen/air is highly desirable. wikipedia.orgmdpi.comorganic-chemistry.org Similarly, selecting robust and efficient catalysts that can be used at low loadings is paramount. Copper-based catalysts, for example, have been employed for scalable γ-lactonization of aliphatic acids using an inexpensive oxidant. organic-chemistry.org

Optimization of reaction parameters such as temperature, solvent, and concentration is crucial for maximizing yield and minimizing side reactions. For instance, in macrocyclic lactone synthesis via ring-closing metathesis, catalyst loading was optimized to 5 mol %, and a slow, portion-wise addition of the catalyst was found to be critical for achieving high yields. acs.org

Finally, purification strategies must be adapted for larger scales. Labor-intensive techniques like flash column chromatography are often impractical. Developing protocols that allow for product isolation through extraction or crystallization is a key goal of process optimization. researchgate.net Adhering to green chemistry principles, such as using renewable feedstocks and minimizing waste, further enhances the utility and sustainability of a synthetic route. researchgate.net

Table 3: Strategies for Optimizing Lactone Synthesis for Scalability

| Parameter | Small-Scale Approach | Scalable Research-Scale Strategy | Rationale | Reference |

| Oxidant | m-CPBA | H₂O₂, Oxone, Air | Improved safety, lower cost, reduced waste | mdpi.comorganic-chemistry.org |

| Catalyst | Stoichiometric Reagents | Low-loading (e.g., 5 mol%) catalytic systems (Cu, Ru) | Increased efficiency, reduced cost and metal waste | organic-chemistry.orgacs.org |

| Solvent | Anhydrous Organic Solvents (e.g., CH₂Cl₂) | Greener Solvents (e.g., EtOAc, water) | Reduced environmental impact and toxicity | organic-chemistry.orgacs.org |

| Purification | Flash Column Chromatography | Extraction, Crystallization | Increased throughput, reduced solvent waste and cost | researchgate.net |

| Reaction Conditions | High Dilution | Optimized Concentration | Improved volumetric efficiency | acs.org |

This table contrasts common laboratory practices with optimized strategies required for the scalable synthesis of lactones in a research setting.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reactivity Profile of the Lactone Moiety

The five-membered lactone ring is central to the molecule's reactivity. Its structure, which includes an ester functional group within a cycle, possesses inherent ring strain and polarity that define its chemical interactions.

Nucleophilic and Electrophilic Characteristics of the Oxolanone Ring

The oxolanone ring of 5-Hydroxy-3,3-dimethyloxolan-2-one exhibits both nucleophilic and electrophilic properties.

Electrophilic Character : The primary electrophilic site is the carbonyl carbon (C2). The polarization of the carbon-oxygen double bond, enhanced by the electron-withdrawing effect of the adjacent endocyclic oxygen atom, makes this carbon highly susceptible to attack by nucleophiles. This reactivity is characteristic of esters and lactones, forming the basis for reactions like hydrolysis and aminolysis. Protonation of the carbonyl oxygen under acidic conditions further increases the electrophilicity of the carbonyl carbon, facilitating attack by even weak nucleophiles.

Nucleophilic Character : The oxygen atoms within the ring, particularly the carbonyl oxygen and the ether-like oxygen, possess lone pairs of electrons and can act as nucleophiles or Brønsted-Lowry bases. They are readily protonated in the presence of acid, an essential first step in acid-catalyzed ring-opening reactions.

Ring-Opening and Ring-Closing Reaction Dynamics

A crucial aspect of the chemistry of this compound is the dynamic equilibrium between its cyclic hemiacetal form and its open-chain hydroxy-aldehyde form. masterorganicchemistry.comunacademy.comyoutube.com This is a classic example of ring-chain tautomerism. masterorganicchemistry.com

The equilibrium can be influenced by the solvent, pH, and temperature. In aqueous solutions, the molecule exists as a mixture of the closed lactone and the open-chain 4-hydroxy-2,2-dimethyl-5-oxopentanal. masterorganicchemistry.comyoutube.comkhanacademy.org

Ring-Opening Reactions: The lactone ring can be irreversibly opened under specific conditions, most commonly through hydrolysis.

Base-Catalyzed Hydrolysis : In the presence of a base such as sodium hydroxide (B78521), the hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon. This leads to a tetrahedral intermediate which then collapses, causing acyl-oxygen bond cleavage to yield the sodium salt of 4,5-dihydroxy-3,3-dimethylpentanoic acid. researchgate.netpearson.com This reaction is generally irreversible as the resulting carboxylate is deprotonated and resistant to further nucleophilic attack.

Acid-Catalyzed Hydrolysis : Under acidic conditions, protonation of the carbonyl oxygen activates the lactone towards nucleophilic attack by water. acs.org This process is reversible and leads to an equilibrium between the lactone and the corresponding hydroxy acid, 4,5-dihydroxy-3,3-dimethylpentanoic acid. nih.govacs.org Studies on the simpler γ-butyrolactone confirm that hydrolysis proceeds via the cleavage of the acyl-oxygen bond. acs.org

The table below summarizes the conditions and products for the ring-opening of the lactone.

| Reaction Type | Reagents/Conditions | Intermediate | Product |

| Base-Catalyzed Hydrolysis | NaOH, H₂O | Tetrahedral Alkoxide | Sodium 4,5-dihydroxy-3,3-dimethylpentanoate |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Protonated Carbonyl | 4,5-Dihydroxy-3,3-dimethylpentanoic acid |

Reactions Involving the Hydroxyl Functional Group

The C5-hydroxyl group is part of a hemiacetal moiety, which imparts reactivity distinct from that of a simple secondary alcohol. Its position on the carbon adjacent to the ring oxygen is key to its chemical behavior.

Selective Oxidation Reactions and Product Characterization

The oxidation of the 5-hydroxy group is highly dependent on the reagent used. Due to the ring-chain tautomerism, the molecule can react either as a cyclic hemiacetal or as an open-chain aldehyde.

Oxidation of the Hemiacetal : Mild oxidizing agents can selectively oxidize the hemiacetal. For instance, reagents like N-Bromosuccinimide (NBS) or systems like TEMPO/NaOCl are known to oxidize secondary alcohols. acs.orgorganic-chemistry.org Applying such reagents would be expected to convert the 5-hydroxy group to a ketone, yielding 3,3-dimethyloxolane-2,5-dione. This product, a lactone with a ketone at the 5-position, would be a key target for characterization.

Oxidation of the Open-Chain Aldehyde : In its open-chain form, the molecule possesses a terminal aldehyde group. Aldehydes are readily oxidized to carboxylic acids by a wide range of oxidizing agents, including Tollens' reagent or chromic acid. This pathway would lead to the formation of 4-hydroxy-2,2-dimethyl-5-oxopentanoic acid, which would subsequently cyclize to the 2,5-dione. The oxidation of hemiacetals often proceeds through the open-chain aldehyde form. echemi.com

The following table outlines potential selective oxidation reactions.

| Reagent System | Target Functional Group | Expected Product |

| TEMPO/NaOCl | Secondary Alcohol (Hemiacetal) | 3,3-Dimethyloxolane-2,5-dione |

| Tollens' Reagent | Aldehyde (Open-chain form) | 3,3-Dimethyloxolane-2,5-dione (after cyclization) |

| PCC/DCM | Secondary Alcohol (Hemiacetal) | 3,3-Dimethyloxolane-2,5-dione |

Controlled Reduction Pathways to Diol Intermediates

Reduction of this compound can be directed to either the hemiacetal or the lactone carbonyl, depending on the reducing agent's strength.

Reduction with Mild Reducing Agents : A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) is chemoselective. It readily reduces aldehydes and ketones but is generally not strong enough to reduce esters or lactones under standard conditions. masterorganicchemistry.comlibretexts.org Therefore, NaBH₄ would reduce the aldehyde in the open-chain tautomer. masterorganicchemistry.com This reaction would proceed via nucleophilic addition of a hydride ion to the aldehyde's carbonyl carbon. numberanalytics.com Subsequent protonation during workup would yield 3,3-dimethylpentane-1,2,5-triol.

Reduction with Strong Reducing Agents : A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing both the lactone and the hemiacetal (or its open-chain aldehyde form). libretexts.org LiAlH₄ would attack both carbonyl groups, leading to the complete reduction of the molecule. The lactone would be reduced to a diol via ring opening. The final product after acidic workup would be 3,3-dimethylpentane-1,2,5-triol.

The table below summarizes the expected outcomes of controlled reduction.

| Reagent | Functional Group(s) Reduced | Final Product |

| Sodium Borohydride (NaBH₄) | Aldehyde (from open-chain form) | 3,3-Dimethylpentane-1,2,5-triol |

| Lithium Aluminum Hydride (LiAlH₄) | Lactone and Hemiacetal/Aldehyde | 3,3-Dimethylpentane-1,2,5-triol |

Transformations at the Alkyl Substituents

The gem-dimethyl group at the C3 position consists of saturated alkyl substituents. These C-C and C-H bonds are strong and generally unreactive under the conditions used to modify the lactone or hydroxyl groups. Transformations at this position, such as halogenation or oxidation, would require harsh, high-energy conditions, typically involving radical initiators (e.g., UV light, high temperatures). Such reactions lack selectivity and are not commonly employed for targeted synthesis on a molecule with more reactive functional groups. The primary role of the gem-dimethyl group is steric; it can influence the conformation of the lactone ring and the rate of ring-closing reactions (an example of the Thorpe-Ingold or gem-dimethyl effect), but it does not typically participate in the chemical transformations of the molecule. acs.org

Substitution Reactions on Methyl Groups

Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira, Heck, Suzuki-Miyaura)

The parent compound, this compound, is not a direct substrate for palladium-catalyzed cross-coupling reactions as it lacks the requisite halide or triflate functionality. To engage in these powerful C-C bond-forming reactions, the molecule must first be converted into a suitable derivative. For instance, the hydroxyl group at the C5 position could be transformed into a nonaflate or triflate, or the lactone scaffold could be otherwise modified to incorporate a vinyl or aryl halide.

While studies on the specific title compound are scarce, research on analogous oxolan-2-one systems demonstrates the feasibility of this approach. For example, Suzuki-Miyaura reactions have been successfully performed on derivatives like 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one, coupling them with various arylboronic acids. researchgate.net This highlights a viable strategy for the functionalization of the lactone core.

Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of a vinyl or aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base like an amine. organic-chemistry.orgwikipedia.org For a derivative of this compound, such as a 5-halo or 5-triflate version, this reaction would enable the introduction of an alkynyl substituent. The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.org

Table 1: Representative Sonogashira Coupling of a Hypothetical Oxolan-2-one Derivative Assumed Substrate: 5-Iodo-3,3-dimethyloxolan-2-one

| Terminal Alkyne Partner | Catalyst System | Base | Expected Product |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | 5-(Phenylethynyl)-3,3-dimethyloxolan-2-one |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | 5-((Trimethylsilyl)ethynyl)-3,3-dimethyloxolan-2-one |

| 1-Heptyne | Pd(OAc)₂/XPhos, CuI | DABCO | 5-(Hept-1-yn-1-yl)-3,3-dimethyloxolan-2-one |

Heck Reaction

The Heck reaction couples an unsaturated halide or triflate with an alkene under the influence of a palladium catalyst and a base. wikipedia.org This transformation would allow for the introduction of a vinyl group at the C5 position of a suitably functionalized this compound derivative. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Table 2: Representative Heck Reaction of a Hypothetical Oxolan-2-one Derivative Assumed Substrate: 5-O-Triflyl-3,3-dimethyloxolan-2-one

| Alkene Partner | Catalyst | Base | Expected Product |

|---|---|---|---|

| Styrene | Pd(OAc)₂ | Triethylamine | (E)-5-(2-Phenylvinyl)-3,3-dimethyloxolan-2-one |

| Ethyl Acrylate | Pd(PPh₃)₄ | NaOAc | Ethyl (E)-3-(3,3-dimethyl-2-oxooxolan-5-yl)acrylate |

| 1-Octene | PdCl₂(PCy₃)₂ | K₂CO₃ | (E)-5-(Oct-1-en-1-yl)-3,3-dimethyloxolan-2-one |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. nih.gov Research on related oxolan-2-one structures has shown that a vinyl chloride derivative can be coupled with arylboronic acids using a Pd(PPh₃)₄ catalyst and K₂CO₃ as the base. researchgate.net This establishes a precedent for applying this methodology to derivatives of this compound to form new aryl-lactone linkages. The reaction is known for its tolerance of a wide range of functional groups and its generally low toxicity profile. nih.gov

Table 3: Representative Suzuki-Miyaura Coupling of a Hypothetical Oxolan-2-one Derivative Assumed Substrate: 5-Bromo-3,3-dimethyloxolan-2-one

| Boronic Acid Partner | Catalyst | Base | Expected Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-3,3-dimethyloxolan-2-one |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 5-(4-Methoxyphenyl)-3,3-dimethyloxolan-2-one |

| Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 5-(Thiophen-2-yl)-3,3-dimethyloxolan-2-one |

Influence of Steric Hindrance and Stereochemistry on Reaction Outcomes

The reactivity of this compound is significantly governed by its structural features, namely the gem-dimethyl group at the C3 position and the stereocenter at the C5 position.

The presence of the two methyl groups on the C3 carbon creates substantial steric hindrance. This arrangement is a classic example of the Thorpe-Ingold effect (or gem-dimethyl effect), where the compression of the internal C4-C3-C(methyl)₂ bond angle brings the reacting ends of a chain closer together, thus favoring intramolecular reactions and ring closure. wikipedia.org In the context of the pre-formed lactone ring, this steric bulk has a pronounced influence on reactivity. It shields the adjacent C2 carbonyl group and the C4 methylene (B1212753) protons from the approach of nucleophiles and bases. For example, nucleophilic attack on the carbonyl carbon is sterically hindered, potentially requiring more reactive reagents or harsher conditions compared to a non-substituted lactone.

The C5 position is a chiral center, meaning the molecule can exist as either the (R)- or (S)-enantiomer. The stereochemistry at this center is critical in directing the outcome of subsequent reactions. Any reaction occurring on the lactone ring will take place on one of two diastereotopic faces. The approach of a reagent will be preferentially from the face opposite to the hydroxyl group (or a bulkier C5 substituent), leading to high levels of diastereoselectivity. Furthermore, the C5-hydroxyl group can act as a directing group, coordinating to metal catalysts to guide transformations like hydrogenations or epoxidations if an adjacent double bond were introduced. In asymmetric coupling reactions, the inherent chirality of the substrate can be used to control the formation of new stereocenters. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra are the starting point for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their relative abundance (integration), and their proximity to other protons (spin-spin coupling). For 5-Hydroxy-3,3-dimethyloxolan-2-one, one would expect to observe distinct signals for the two methyl groups attached to C3, the methylene (B1212753) protons at C4, the methine proton at C5, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the proton at C5, being attached to a carbon bearing both an oxygen atom of the ether linkage and a hydroxyl group, would appear at a characteristically downfield position.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C2) of the lactone ring, typically found in the 170-180 ppm region, and the quaternary carbon at C3. The chemical shifts of C4 and C5 would also provide crucial confirmation of the structure.

Interactive Data Table: Predicted NMR Chemical Shifts

Note: The following table contains predicted chemical shift values. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~175-180 |

| C3 (Quaternary C) | - | ~40-50 |

| C3-CH₃ (gem-dimethyl) | ~1.1-1.3 (singlets) | ~20-30 |

| C4 (-CH₂-) | ~1.9-2.2 (multiplet) | ~35-45 |

| C5 (-CH-OH) | ~5.3-5.5 (multiplet) | ~95-105 |

| 5-OH | Variable | - |

Two-Dimensional NMR Techniques (COSY, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing the complete molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the signals of the C4 methylene protons and the C5 methine proton, confirming their adjacency in the lactone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close to each other in space, regardless of whether they are connected by bonds. It is particularly useful for determining stereochemistry. In the context of this compound, a NOESY experiment could show a spatial correlation between one of the methyl groups and the proton at C4, helping to define the conformation of the five-membered ring. Crucially, NOESY can also be used to identify the hydroxyl proton signal through its chemical exchange cross-peak with the residual water signal in the NMR solvent.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides invaluable information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is capable of measuring the mass of a molecule with extremely high accuracy (typically to within 0.0001 atomic mass units). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₆H₁₀O₃), the calculated monoisotopic mass is 130.06299 Da. An HRMS experiment that yields a mass value extremely close to this theoretical value provides powerful evidence for the assigned chemical formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

GC-MS is a hybrid technique that separates chemical components of a sample using gas chromatography and then provides mass spectra for each separated component. This method is ideal for the analysis of volatile and semi-volatile compounds. Lactones, including derivatives of butyrolactone, are often found as volatile components in natural products and foods. This compound, due to its relatively low molecular weight and potential for volatility, could be identified in complex mixtures using GC-MS. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z 130, along with a characteristic fragmentation pattern that could be used to confirm its structure.

X-Ray Crystallography for Solid-State Structural Analysis and Absolute Configuration

While NMR provides the structure in solution and MS gives mass and formula, X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data can be used to generate a three-dimensional model of the molecule, showing precise bond lengths, bond angles, and the absolute configuration of stereocenters.

If a suitable single crystal of this compound could be grown, X-ray analysis would definitively confirm the connectivity of the atoms and the conformation of the oxolane ring. Furthermore, for chiral molecules, this technique can determine the absolute stereochemistry (R or S configuration) at the C5 chiral center, providing a level of structural detail that can be challenging to obtain by spectroscopy alone.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical techniques are indispensable for distinguishing between the enantiomers of chiral molecules like pantolactone. These methods measure the differential interaction of chiral substances with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive method for determining the absolute configuration and enantiomeric purity of chiral molecules. nih.govnih.gov ECD measures the difference in absorption between left and right circularly polarized light by a chiral sample, resulting in a spectrum with positive or negative peaks known as Cotton effects. nih.gov The sign and amplitude of these effects are characteristic of a specific enantiomer and its concentration. nih.gov

For many chiral compounds, the enantiomers exhibit mirror-image ECD spectra. nih.govrsc.org The absolute configuration of a molecule can often be determined by comparing its experimental ECD spectrum with computationally predicted spectra. acgpubs.org This combination of experimental and theoretical approaches is a robust tool for chiroptical characterization. nih.gov The ECD spectrum is sensitive to molecular conformation, temperature, pH, concentration, and the solvent used. nih.gov

In the context of determining absolute configurations, the "helicity rule" can sometimes be applied to specific chromophores within a molecule. For instance, in certain dihydrobenzo[b]furan chromophores, a P-helicity (positive) of the heterocyclic ring corresponds to a positive Cotton effect in the 260–310 nm region of the CD spectrum, allowing for the assignment of stereocenters. rsc.org

Optical rotation is a classical chiroptical technique that measures the rotation of the plane of plane-polarized light as it passes through a chiral sample. The direction and magnitude of this rotation are specific to the enantiomer and its concentration. Enantiomers will rotate the light to an equal but opposite degree. rsc.org

A method for determining the enantiomeric excess (EE) of pantolactone has been developed using molecular rotational resonance (MRR) spectroscopy. nih.govresearchgate.net In this technique, the enantiomers are distinguished by complexing them with a chiral tag molecule. nih.govresearchgate.net These newly formed diastereomeric complexes have distinct moments of inertia, allowing their spectra to be resolved. nih.govresearchgate.net The ratio of the signal levels of these complexes is proportional to the enantiomeric excess of the original sample. researchgate.net The accuracy of this method has been validated by comparison with chiral gas chromatography and by measuring prepared mixtures of (R)- and (S)-pantolactone of known enantiomeric excess. nih.govresearchgate.net While broadband MRR can be used for structural characterization and EE determination, it can be time-consuming. A targeted MRR approach allows for a much faster sample-to-sample cycle time of approximately 15 minutes. nih.govresearchgate.net

Table 1: Chiroptical Data for this compound Enantiomers

| Property | (R)-pantolactone | (S)-pantolactone |

| Optical Rotation | Typically exhibits a positive specific rotation. | Typically exhibits a negative specific rotation. |

| ECD Spectrum | Shows a characteristic ECD spectrum. | Exhibits a mirror-image ECD spectrum to the (R)-enantiomer. rsc.org |

Note: Specific rotation values can vary with solvent, temperature, and concentration.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com These methods are powerful for identifying the functional groups present in a molecule and gaining insights into its structure. americanpharmaceuticalreview.commdpi.com While both are vibrational methods, they are based on different physical principles: IR spectroscopy measures the absorption of infrared light, whereas Raman spectroscopy analyzes the light scattered from a sample. americanpharmaceuticalreview.com

For a molecule like this compound, IR and Raman spectroscopy can identify key vibrational modes. The carbonyl group (C=O) of the lactone ring will exhibit a strong absorption band in the IR spectrum, typically in the region of 1700-1800 cm⁻¹. The hydroxyl group (O-H) will show a characteristic broad absorption band at higher wavenumbers, generally in the range of 3200-3600 cm⁻¹. The C-O stretching vibrations of the ester and alcohol functionalities, as well as the C-H stretching and bending vibrations of the methyl groups, will also have distinct signals in the vibrational spectra. scifiniti.com

The study of related pyrone structures using IR and Raman spectroscopy has shown that the stretching of a carbonyl group not involved in hydrogen bonding appears around 1719 cm⁻¹. scifiniti.com In contrast, a carbonyl group that forms an intramolecular hydrogen bond is shifted to a lower frequency, around 1636 cm⁻¹. scifiniti.com The C-H stretching vibrations are typically observed in the 2860-3100 cm⁻¹ region. scifiniti.com

These spectroscopic techniques are non-destructive and can provide a comprehensive chemical characterization of a sample. americanpharmaceuticalreview.comnih.gov

Table 2: Key Vibrational Frequencies for this compound Functional Groups

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Vibrational Mode |

| Hydroxyl (O-H) | 3200 - 3600 | Stretching |

| Carbonyl (C=O) | 1700 - 1800 | Stretching |

| Alkyl (C-H) | 2850 - 3000 | Stretching |

| Ester (C-O) | 1000 - 1300 | Stretching |

Note: The exact peak positions can be influenced by the molecular environment and intermolecular interactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, stability, and spectroscopic characteristics from first principles.

Density Functional Theory (DFT) Studies of Molecular Conformations and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Hydroxy-3,3-dimethyloxolan-2-one, DFT studies would be instrumental in determining the most stable three-dimensional arrangement of its atoms (conformations) and the relative energies of different possible conformations. The presence of a hydroxyl group and a lactone ring suggests the possibility of various conformers, influenced by factors like intramolecular hydrogen bonding.

However, a thorough review of scientific databases and literature reveals a lack of specific DFT studies published for this compound. While research exists for the related compound pantolactone, these findings cannot be directly extrapolated.

Prediction of Spectroscopic Properties from Quantum Mechanical Models

Quantum mechanical models are also employed to predict spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

As with conformational studies, there are no specific, published quantum mechanical predictions of the spectroscopic properties for this compound. Such studies would provide a deeper understanding of its electronic transitions and vibrational modes.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme.

In Silico Prediction of Molecular Interactions

In silico methods, including molecular docking, can predict the binding affinity and orientation of a small molecule within the active site of a protein. This is a crucial step in drug discovery and design. For this compound, these simulations could provide insights into its potential biological activities.

Despite the utility of these methods, there is no published research detailing molecular docking or other in silico interaction studies specifically involving this compound.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model requires a dataset of structurally related molecules with measured biological activities.

There are no published QSAR models that specifically include this compound. The development of such a model would necessitate the synthesis and biological testing of a series of related compounds.

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical chemistry can also be used to elucidate the step-by-step process of a chemical reaction (the mechanism) and the rate at which it occurs (the kinetics). For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules.

A review of the literature indicates that there are no specific theoretical studies on the reaction mechanisms or kinetics of this compound. Such research would be valuable for understanding its chemical stability and reactivity.

Data Tables

Due to the absence of specific computational research for this compound, data tables for DFT energies, predicted spectroscopic properties, docking scores, or kinetic parameters cannot be generated.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of a compound. Through computational methods such as Density Functional Theory (DFT), it is theoretically possible to map out the energy landscape of reactions involving this compound. This would involve identifying the lowest energy paths for various transformations, such as hydrolysis, esterification, or oxidation.

For a given reaction, the transition state represents the highest energy point along the reaction coordinate. Its geometry and energy are crucial for determining the reaction rate. A comprehensive computational study would involve locating and verifying these transition state structures. However, specific published data detailing the calculated geometries and energies of transition states for reactions of this compound are not readily found in the surveyed literature.

Computational Analysis of Thermodynamic and Kinetic Parameters

A thorough computational analysis would also yield valuable thermodynamic and kinetic parameters. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation and reaction can be calculated to predict the spontaneity and equilibrium position of chemical processes involving this compound.

Kinetic parameters, primarily the activation energy (Ea), can be derived from the energy of the transition state relative to the reactants. This information is vital for predicting reaction rates and understanding how factors like temperature and catalysts might influence the reactivity of the molecule.

While the theoretical framework for such calculations is robust, specific data tables compiling these parameters for this compound from dedicated computational studies are not available in the public domain based on the conducted search. The existing research on related compounds provides a methodological blueprint for how such an investigation could be conducted, but the specific quantitative results for this molecule have not been published.

Emerging Research Applications and Interdisciplinary Studies

Role in Complex Organic Molecule Synthesis

The utility of 5-Hydroxy-3,3-dimethyloxolan-2-one as a chiral building block is a cornerstone of its application in organic synthesis. The term "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural compounds that serve as starting materials for the synthesis of complex target molecules, and this lactone is a prominent member. nih.govnih.gov

(R)-Pantolactone is frequently employed as a chiral auxiliary or starting material for the creation of more complex molecules. tandfonline.com Its rigid, predictable conformation allows for high stereocontrol in chemical reactions. Researchers have successfully used (R)-pantolactone to synthesize advanced chiral building blocks for specific synthetic targets. rsc.orgresearchgate.net

A notable example is the synthesis of (R)-(+)-2,2-dimethyl-4-(1,1-dimethyl-2-oxo-1-butyl)-1,3-dioxolane from (R)-pantolactone. rsc.orgrsc.org This transformation highlights the lactone's role as a foundational scaffold for constructing more elaborate, functionally rich structures. The process involves several key steps, demonstrating the chemical versatility of the pantolactone core. rsc.org

Table 1: Synthetic Transformation of (R)-Pantolactone

| Starting Material | Key Reagents & Conditions | Final Product | Reference |

|---|

This strategic use of pantolactone opens avenues for creating diverse molecular architectures with defined stereochemistry, which is crucial in fields like medicinal chemistry and materials science.

The synthesis of natural products and their analogues often relies on the use of readily available chiral building blocks to install the correct stereochemistry in the final molecule. While not documented as a precursor for ecdysteroids, (R)-pantolactone has been successfully utilized in the synthetic design of analogues for other significant natural products, such as epothilones. rsc.org

Epothilones are a class of natural products with potent antineoplastic activity. A key challenge in their synthesis is the construction of the polypropionate moiety, which is rich in chiral centers. Researchers have proposed the use of a chiral gem-dimethyl-containing ketoacetonide, synthesized from (R)-pantolactone, to induce the correct chirality at the C6–C8 fragment of epothilone (B1246373) analogues. rsc.org This approach is attractive because both (R)- and (S)-enantiomers of pantolactone are commercially available with high enantiomeric excess, and the resulting building block can offer improved stereocontrol in subsequent reactions. rsc.org

Contributions to Flavor and Aroma Chemistry Research

This compound (pantolactone) also plays a role in the food and fragrance industry, valued for its sensory properties and its presence in various natural products.

Pantolactone has been identified as a component in various food products. It is sometimes used as a food additive and flavoring agent to enhance taste and aroma. nbinno.comchemimpex.com For instance, it has been detected in the distillates of cocoa powder and identified in the odorless flavor precursor fractions of nonfloral grapes. nist.gov Its presence in foods can also be an indirect indicator of the content of pantothenic acid (Vitamin B5), as pantolactone is a hydrolysis product of the vitamin. govinfo.gov Colorimetric procedures have been developed to determine pantothenic acid levels in food extracts based on the quantification of its breakdown product, pantolactone. govinfo.gov

Table 2: Documented Presence of Pantolactone in Food-Related Products

| Food Matrix/Source | Method of Detection/Context | Reference |

|---|---|---|

| Cocoa Powder | Thin-layer high-vacuum distillation | nist.gov |

| Grapes (nonfloral) | Analysis of odorless flavor precursor fractions | nist.gov |

| General Foods | As a hydrolysis product of Pantothenic Acid (Vitamin B5) | govinfo.gov |

While many furanones found in food are products of the Maillard reaction, the primary formation pathway for this compound is through chemical synthesis rather than non-enzymatic browning. The industrial synthesis of racemic (D,L)-pantolactone is a well-established process. google.comgoogle.com

The synthesis typically begins with the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde. guidechem.com This is followed by a reaction with hydrocyanic acid to form a cyanohydrin intermediate. Subsequent hydrolysis of the cyanohydrin in a highly acidic medium leads to the formation of the lactone ring, yielding the final product. google.com Researchers have optimized this process to achieve yields exceeding 90% by carefully controlling reaction parameters such as concentration, temperature, and pH. google.com

Enzyme-Related Interactions in Biochemical Systems

The interaction between this compound and various enzyme systems is a significant area of research, particularly for the production of the enantiomerically pure D-(-)-pantolactone, which is a key intermediate for the synthesis of D-pantothenic acid (Vitamin B5). rsc.orgmdpi.comresearchgate.net

Biocatalytic kinetic resolution is a primary method for obtaining D-(-)-pantolactone from the racemic mixture. This process utilizes enzymes that selectively act on one enantiomer. For example, various microorganisms, including strains of Fusarium, Cylindrocarpon, and Aspergillus, possess enzymes that selectively hydrolyze D-(+)-pantolactone to D-pantoic acid, leaving the unreacted L-(-)-pantolactone behind. google.com The D-pantoic acid is then separated and re-lactonized to yield the desired D-enantiomer. google.com Novel D-lactonases have also been identified and expressed in hosts like E. coli for this purpose, exhibiting high hydrolytic activity and enantioselectivity. rsc.org

More advanced techniques involve multi-enzyme cascades for the deracemization of DL-pantolactone, which converts the unwanted L-enantiomer into the desired D-enantiomer, allowing for a theoretical 100% yield. An efficient three-enzyme system has been developed using: mdpi.comnih.gov

An L-pantolactone dehydrogenase (LPLDH) to oxidize L-pantolactone to ketopantolactone.

A ketopantolactone reductase (KPLR) to asymmetrically reduce the keto-intermediate to D-pantolactone.

A glucose dehydrogenase (GDH) to regenerate the necessary NAD(P)H cofactor.

By co-expressing these three enzymes in E. coli and using the whole cells as a biocatalyst, researchers have successfully converted high concentrations of DL-pantolactone to D-pantolactone with an enantiomeric excess of 98.6%. mdpi.com

Table 3: Enzymes Involved in Pantolactone Biotransformations

| Enzyme/System | Source Organism (Example) | Reaction Catalyzed | Application | Reference |

|---|---|---|---|---|

| D-lactonase | Fusarium moniliforme | Selective hydrolysis of D-(+)-pantolactone | Kinetic Resolution | guidechem.comgoogle.com |

| Recombinant D-lactonase (TSDL) | Escherichia coli (host) | Selective hydrolysis of D-(+)-pantolactone | Kinetic Resolution | rsc.org |

| L-pantolactone dehydrogenase (LPLDH) | Amycolatopsis methanolica | Oxidation of L-(-)-pantolactone to ketopantolactone | Deracemization Cascade | mdpi.comnih.gov |

In Vitro Studies of Enzyme Binding and Modulation

The chiral nature of this compound has spurred significant research into enzymatic methods for its synthesis and resolution. In vitro studies have identified several enzymes capable of modulating this compound with high specificity. A primary application is the deracemization of a racemic mixture (DL-pantolactone) to produce the enantiomerically pure D-pantolactone, a key intermediate for the synthesis of D-pantothenic acid (Vitamin B5).

One prominent strategy involves a multi-enzymatic cascade system. For instance, an efficient three-enzyme cascade has been developed for the deracemization of DL-pantolactone. This system utilizes l-pantolactone dehydrogenase (LPLDH) to oxidize the L-enantiomer into ketopantolactone, which is then asymmetrically reduced to the D-enantiomer by a ketopantolactone reductase (KPLR). A third enzyme, such as glucose dehydrogenase (GDH), is often included for the regeneration of necessary coenzymes like NAD(P)H. The success of such cascades hinges on the high activity and strict enantioselectivity of the involved dehydrogenases and reductases.

Kinetic resolution using lactonases or lactone hydrolases is another widely studied approach. These enzymes selectively hydrolyze one enantiomer of the racemic mixture. For example, D-lactonase specifically hydrolyzes D-pantolactone to D-pantoic acid, leaving L-pantolactone unreacted. Similarly, lactonohydrolases from fungal sources like Fusarium oxysporum have been shown to catalyze the stereospecific hydrolysis of D-pantolactone. The resulting D-pantoic acid can then be separated and chemically lactonized back to D-pantolactone. Researchers have improved the practical application of these enzymes through immobilization techniques, which enhance stability and allow for repeated use in industrial processes.

Table 1: Enzymes in the Biotransformation of this compound

| Enzyme | Source Organism (Example) | Catalyzed Reaction |

|---|---|---|

| l-Pantolactone Dehydrogenase (LPLDH) | Amycolatopsis methanolica | Stereoselective oxidation of L-pantolactone to ketopantolactone. |

| Ketopantolactone Reductase (KPLR) | Zygosaccharomyces parabailii | Asymmetric reduction of ketopantolactone to D-pantolactone. |

| D-Lactonase | Recombinant in Pichia pastoris | Stereospecific hydrolysis of D-pantolactone to D-pantoic acid. |

| Lactonohydrolase | Fusarium oxysporum | Stereospecific hydrolysis of D-pantolactone to D-pantoic acid. |

| Pantothenase | Pseudomonas fluorescens | Catalyzes the hydrolysis of pantothenic acid, involving a pantoyl-enzyme intermediate. |

Structural Basis of Ligand-Enzyme Recognition

Understanding how enzymes recognize and bind with pantolactone or its derivatives is crucial for protein engineering and the development of more efficient biocatalysts. X-ray crystallography and structural analysis have provided insights into the specific interactions that govern this recognition.

Studies on pantothenate kinase (PanK), the first enzyme in the coenzyme A biosynthetic pathway which phosphorylates pantothenate (the ring-opened form of pantolactone), have been particularly revealing. Analysis of the crystal structure of E. coli PanK has identified a distinct binding pocket for the substrate. A small hydrophobic pocket within the active site, formed by the residues Val97, Leu201, and Ile290, is positioned to interact with the gem-dimethyl group of the substrate through van der Waals forces.

Furthermore, hydrogen bonding plays a critical role in orienting the substrate within the active site. The C-7 carbonyl group of pantothenate forms crucial hydrogen bonds with the side chains of residues Asn282 and Tyr240. These specific interactions are fundamental to the enzyme's binding affinity and catalytic activity. It has also been noted in studies with pantothenate synthetase that pantolactone appears to bind to the enzyme in its hydrolyzed pantoate form, underscoring the importance of the opened lactone ring for interaction within the active site of some enzymes.

Table 2: Key Residues in E. coli Pantothenate Kinase (PanK) Active Site for Substrate Recognition

| Interacting Residues | Location/Role | Type of Interaction |

|---|---|---|

| Val97, Leu201, Ile290 | Form a small hydrophobic pocket. | Van der Waals forces with the gem-dimethyl group. |

| Asn282, Tyr240 | Bridge to the substrate's carbonyl group. | Hydrogen bonding. |

Exploration in Polymer Science and Materials Development

Lactones are a well-established class of monomers for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). This process is advantageous for producing polymers with high molecular weight and controlled structures. While the polymerization of other lactones like caprolactone (B156226) is more common, this compound represents a monomer with potential for creating novel functional materials.

A concrete application of pantolactone in materials science is in the development of advanced antifouling surfaces. In one study, pantolactone was used as a starting material in the synthesis of a vitamin B5-based

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Hydroxy-3,3-dimethyloxolan-2-one, and how is structural confirmation achieved?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving precursor molecules under controlled conditions (e.g., acid-catalyzed cyclization or hydroxylation of dimethyl-substituted intermediates). Structural confirmation relies on spectroscopic techniques:

- NMR : Assign peaks for methyl (δ ~1.3–1.5 ppm), hydroxyl (δ ~2.5–5.0 ppm), and lactone carbonyl (δ ~170–180 ppm) groups.

- IR : Confirm lactone carbonyl stretching (~1740 cm⁻¹) and hydroxyl absorption (~3400 cm⁻¹).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) aligned with the molecular formula (C₆H₁₀O₃).

- Reference : Synthesis and spectroscopic validation methods are detailed for analogous oxolane derivatives .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light.

- Safety : Wear nitrile gloves and goggles; follow GHS hazard guidelines (e.g., H315/H319 for skin/eye irritation).

- Reference : Safety protocols for structurally related lactones emphasize moisture control and inert storage .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- ¹³C NMR : Resolve stereochemistry at the 3,3-dimethyl and hydroxyl positions.

- X-ray Crystallography : Confirm absolute configuration for chiral centers (if applicable).

- HPLC-MS : Monitor purity (>95%) and detect trace by-products.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound while minimizing degradation?

- Methodological Answer :

- Temperature Control : Maintain 0–25°C during lactonization to prevent thermal decomposition.

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) for regioselectivity.

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to suppress side reactions.

- Reference : Reaction optimization strategies for similar lactones emphasize temperature and catalyst tuning .

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare 2D NMR (COSY, HSQC) to assign overlapping signals.

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydroxyl proton exchange.

- Computational Modeling : Predict chemical shifts (DFT calculations) to validate experimental data.

Q. What strategies mitigate by-product formation during the synthesis of this compound?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

- Kinetic Control : Shorten reaction times to favor lactone formation over dimerization.

- Additives : Introduce radical scavengers (e.g., BHT) to suppress oxidative side reactions.

- Reference : By-product management in lactone synthesis is discussed for related systems .

Q. How can derivatives of this compound be designed to enhance bioactivity?

- Methodological Answer :

- Functional Group Modification : Introduce electron-withdrawing groups (e.g., halides) at the 5-position to modulate reactivity.

- Ring Expansion : Synthesize 6-membered lactones (e.g., dioxanones) for improved metabolic stability.

- Prodrug Design : Esterify the hydroxyl group for controlled release in biological systems.

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability Studies : Conduct accelerated degradation tests at pH 1–13 (37°C) to identify hydrolysis-prone bonds.

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures.

- Lyophilization : Assess stability in lyophilized vs. solution states.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.